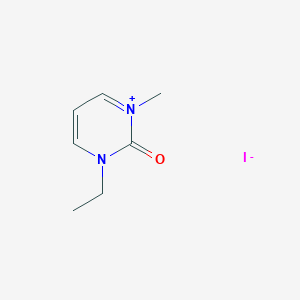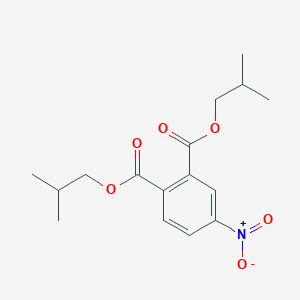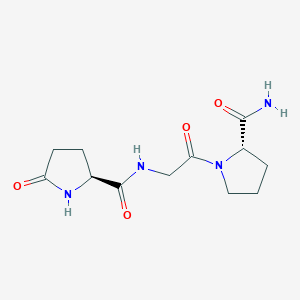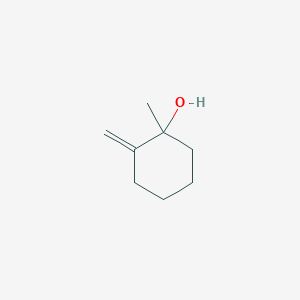
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydropyrimidinones, including 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide, can be efficiently achieved through the Biginelli reaction. This is a three-component, one-pot condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . Various catalysts such as Lewis acids, silica-supported solid acids, and Ziegler–Natta catalysts have been employed to improve the yield and reaction times .
Industrial Production Methods
Industrial production of dihydropyrimidinones often involves solvent-free conditions to enhance the efficiency and reduce environmental impact. For instance, the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst has been reported to provide a green and cost-effective approach .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the dihydropyrimidinone ring to its corresponding oxidized form.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the functional groups on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are often carried out under mild conditions to preserve the integrity of the pyrimidine ring.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidinones, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide has been extensively studied for its applications in various fields:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, particularly in the development of new anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism by which 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide exerts its effects involves interaction with various molecular targets and pathways. For instance, it has been found to inhibit the motor activity of the mitotic kinesin Eg5, a protein required for spindle bipolarity during cell division
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dihydropyrimidinones such as:
Uniqueness
What sets 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide apart is its unique substitution pattern on the pyrimidine ring, which contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
54424-36-1 |
|---|---|
Fórmula molecular |
C7H11IN2O |
Peso molecular |
266.08 g/mol |
Nombre IUPAC |
1-ethyl-3-methylpyrimidin-3-ium-2-one;iodide |
InChI |
InChI=1S/C7H11N2O.HI/c1-3-9-6-4-5-8(2)7(9)10;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
MXJHKFNHMFNFMD-UHFFFAOYSA-M |
SMILES canónico |
CCN1C=CC=[N+](C1=O)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)



![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)

![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)

![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)


